4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine typically involves the introduction of the bromomethyl, chloro, and trifluoromethyl groups onto a pyridine ring. One common method involves the bromination of 2-chloro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The chloro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include dehalogenated pyridines or partially reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules. The chloro and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Chloromethyl)-2-chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBTFHJDDJVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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